ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE
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Overview
Description
ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a dimethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate . The reaction is optimized in dimethylformamide (DMF) in the presence of cesium carbonate, yielding the target product in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Substitution: It can participate in substitution reactions, particularly involving the cyano and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with molecular targets through its cyano and ethyl groups. These interactions can lead to the formation of various products, depending on the reaction conditions . The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
ETHENYL 2-[(3-CYANO-5-ETHYL-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can be compared with other cyanoacetate derivatives:
Ethyl cyanoacetate: A simpler compound used in similar synthetic applications.
Methyl cyanoacetate: Another cyanoacetate derivative with similar reactivity but different physical properties.
The uniqueness of this compound lies in its complex structure, which provides a range of reactive sites for various chemical reactions .
Properties
IUPAC Name |
ethenyl 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-5-11-9(3)12(7-15)14(16-10(11)4)19-8-13(17)18-6-2/h6H,2,5,8H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNFNVIRTBMTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC(=O)OC=C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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